An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)cyclopropanol
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Bromophenyl)cyclopropanol, a halogenated aromatic intermediate with significant potential in organic synthesis and pharmaceutical development. This document collates available physicochemical data, outlines a probable synthetic route, and offers an analysis of its expected spectral characteristics.
Core Chemical Properties
1-(4-Bromophenyl)cyclopropanol, with the CAS number 109240-30-4, is a solid at room temperature. It is characterized by a molecular formula of C₉H₉BrO and a molecular weight of 213.07 g/mol .[1] While its primary utility lies as a building block for more complex molecules in organic synthesis, particularly in the development of potential therapeutic compounds, detailed experimental data remains somewhat limited in publicly accessible literature.[2] The compound is generally soluble in organic solvents but insoluble in water. For long-term storage, it is recommended to be sealed in a dry environment and kept in a freezer at -20°C.[1]
| Property | Value | Reference |
| CAS Number | 109240-30-4 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Melting Point | 78-79 °C | |
| Boiling Point | 289.7 ± 23.0 °C at 760 mmHg (Predicted) | [3] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents, insoluble in water | [4] |
| Storage | Sealed in dry, store in freezer, under -20°C | [1] |
Synthesis Methodology: The Kulinkovich Reaction
A plausible and widely utilized method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the preparation of 1-(4-Bromophenyl)cyclopropanol, methyl 4-bromobenzoate would serve as a suitable starting material.
Generalized Experimental Protocol
Materials:
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Methyl 4-bromobenzoate
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Anhydrous Tetrahydrofuran (THF)
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Titanium(IV) isopropoxide
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Ethylmagnesium bromide (solution in THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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The flask is cooled to 0 °C in an ice bath.
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Methyl 4-bromobenzoate (1.0 equivalent) and titanium(IV) isopropoxide (catalytic amount, e.g., 0.1-1.0 equivalents) are added to the cooled THF. The solution is stirred at 0 °C for approximately 10 minutes.
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A solution of ethylmagnesium bromide in THF (typically 2.0-2.2 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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After the addition is complete, the reaction is allowed to stir at room temperature for a period of time, which may range from a few hours to overnight, until the reaction is complete (monitored by TLC).
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The reaction is then carefully quenched by the addition of a saturated aqueous solution of NH₄Cl.
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The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford 1-(4-Bromophenyl)cyclopropanol.
Caption: Synthetic workflow for 1-(4-Bromophenyl)cyclopropanol.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 1-(4-Bromophenyl)cyclopropanol, the following data is estimated based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Estimated)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclopropyl ring. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The methylene protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets. The hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H, ortho to Br) | 7.40 - 7.55 | Doublet |
| Aromatic (2H, meta to Br) | 7.20 - 7.35 | Doublet |
| Cyclopropyl (CH₂) | 1.00 - 1.30 | Multiplet |
| Cyclopropyl (CH₂) | 0.80 - 1.10 | Multiplet |
| Hydroxyl (OH) | 1.50 - 2.50 | Broad Singlet |
¹³C NMR Spectroscopy (Estimated)
The carbon NMR spectrum will feature signals for the six carbons of the aromatic ring, with two quaternary carbons and four methine carbons. The cyclopropane ring will show one quaternary carbon (attached to the hydroxyl and phenyl groups) and two methylene carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br (Aromatic) | 120 - 125 |
| C-H (Aromatic) | 128 - 132 |
| C-C (Aromatic, ipso to cyclopropyl) | 140 - 145 |
| C-OH (Cyclopropyl) | 55 - 65 |
| CH₂ (Cyclopropyl) | 15 - 25 |
Infrared (IR) Spectroscopy (Estimated)
The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the alcohol, characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching from the aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Reactivity and Potential Applications
The chemical reactivity of 1-(4-Bromophenyl)cyclopropanol is dictated by its key functional groups: the hydroxyl group, the strained cyclopropane ring, and the bromophenyl moiety. The hydroxyl group can undergo typical alcohol reactions such as oxidation and etherification. The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions. The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, making this compound a versatile intermediate in the synthesis of more complex molecules.
Its structural motifs are of interest in medicinal chemistry. The cyclopropyl group is a known bioisostere for other functionalities and can influence the metabolic stability and binding affinity of drug candidates. The bromophenyl group allows for the introduction of further diversity in drug discovery programs. While no specific biological activities or signaling pathway involvements have been reported for 1-(4-Bromophenyl)cyclopropanol itself, related bromophenol and cyclopropane-containing molecules have shown a range of biological effects, including enzyme inhibition.[5]
Caption: Reactivity and potential applications of the compound.
Conclusion
1-(4-Bromophenyl)cyclopropanol is a valuable synthetic intermediate with promising applications in drug discovery and materials science. While comprehensive experimental data is not widely published, this guide provides a summary of its known properties, a likely synthetic route, and an estimation of its spectral characteristics based on analogous compounds. Further research into the biological activity and reaction optimization of this molecule is warranted to fully explore its potential.
References
- 1. 109240-30-4|1-(4-Bromophenyl)cyclopropanol|BLD Pharm [bldpharm.com]
- 2. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1-(4-Bromophenyl)cyclopropanol [myskinrecipes.com]
- 4. Buy 1-(4-Bromophenyl)cyclopropanol (EVT-1220336) | 109240-30-4 [evitachem.com]
- 5. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
